N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster
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Overview
Description
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is a chemical compound that belongs to the family of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster typically involves multiple steps. One common method includes the protection of the amine group of L-phenylalanine with a Boc group, followed by the introduction of the methylsulfonyl group. The final step involves the esterification of the carboxyl group with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for Boc deprotection.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster involves its role as a precursor in various chemical reactions. The Boc protecting group provides stability to the amine group during synthetic processes, while the methylsulfonyl and benzyl ester groups can undergo specific reactions to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the final product.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-iodoazetidine: Used in the synthesis of heterocyclic compounds.
N-Boc-3′-hydroxyadamantylglycine: An intermediate in the synthesis of antidiabetic drugs.
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C22H27NO6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25) |
InChI Key |
PHBQFYLTLBWTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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